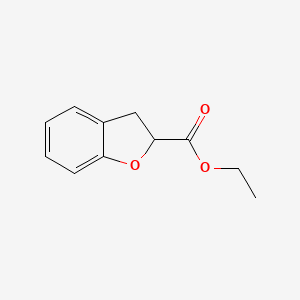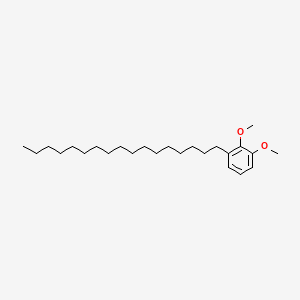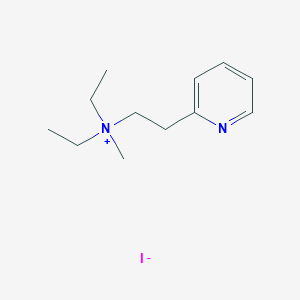
Naproxeno
Descripción general
Descripción
Synthesis Analysis
Naproxen's synthesis involves several steps, starting from commercially available precursors. A key precursor, 2-(6-methoxy-2-naphthyl)propenoic acid, is synthesized from 6-methoxy-2-naphthaldehyde through a series of reactions, highlighting an innovative one-step reduction yielding high efficiency (Mahmood, Brennan, & Hossain, 2002). Additionally, naproxen-eugenol ester, a prodrug of naproxen, is synthesized through the acyl chloride method, emphasizing the diverse synthetic routes available for naproxen and its derivatives (Liang et al., 2013).
Molecular Structure Analysis
The molecular structure of naproxen has been extensively studied through X-ray diffraction techniques. The refined molecular structure, determined by X-ray crystallography, reveals naproxen's monoclinic crystal system and specific intermolecular hydrogen bonds that influence its chemical behavior (Kim, Song, & Park, 1987). These structural insights are crucial for understanding naproxen's interaction with other molecules and its solubility properties.
Chemical Reactions and Properties
Naproxen forms various complexes and undergoes reactions that highlight its versatile chemical properties. For instance, its ability to form complexes with copper (II) highlights its potential in generating compounds with significant superoxide dismutase and catecholase-mimetic activities (Abuhijleh & Khalaf, 2010). This indicates naproxen's role beyond a simple NSAID, suggesting potential in therapeutic and catalytic applications.
Physical Properties Analysis
The physical properties of naproxen, such as solubility and dissolution rate, are influenced by its interaction with various solvents and the formation of amorphous systems. The study of naproxen in choline-based deep eutectic solvents reveals that its solubility is significantly affected by the type of solvent and temperature, offering insights into designing better pharmaceutical formulations (Mokhtarpour et al., 2019).
Aplicaciones Científicas De Investigación
Agente antiinflamatorio y analgésico
El naproxeno es un miembro de los fármacos antiinflamatorios no esteroideos (AINE). Se ha utilizado como agente antiinflamatorio y analgésico . Los investigadores han sintetizado derivados de aminoácidos de this compound para crear un agente AINE más seguro basado en un derivado peptídico . Estos derivados han mostrado una mayor potencia antiinflamatoria que el fármaco de referencia y los compuestos probados .
Actividad antioxidante
Los ésteres de this compound se han sintetizado con tocoferol, exhibiendo una buena actividad antioxidante y propiedades inflamatorias y antioxidantes . Esta combinación de aminoácidos con diferentes compuestos aromáticos y heterocíclicos se ha estudiado por sus actividades biológicas y farmacológicas .
Actividad antiviral
La investigación ha sugerido que el this compound puede tener actividad antiviral contra la influenza . En la investigación de laboratorio, bloquea la ranura de unión al ARN de la nucleoproteína del virus, evitando la formación del complejo ribonucleoproteico .
Uso veterinario
El this compound también ha encontrado aplicaciones en medicina veterinaria .
Síntesis de this compound
La síntesis clásica del this compound requiere resolución quiral o síntesis asimétrica . Esto se debe a que, a diferencia del ibuprofeno que se utiliza como una mezcla racémica, la utilización del this compound es ópticamente activa .
Desarrollo de derivados más potentes y selectivos
Los marcos clave del ibuprofeno y el this compound han permitido el acceso a derivados más potentes y selectivos . Esto ha llevado al desarrollo de nuevos enfoques prácticos y asimétricos para su síntesis .
Mecanismo De Acción
Target of Action
Naproxol, also known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes, COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Mode of Action
Naproxol works by reversibly inhibiting both the COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby decreasing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by Naproxol is the arachidonic acid pathway. By inhibiting COX enzymes, Naproxol prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These molecules are involved in pain, inflammation, and fever. Therefore, the inhibition of this pathway leads to reduced symptoms of these conditions .
Pharmacokinetics
Naproxol is rapidly and completely absorbed when administered orally . It binds extensively, in a concentration-dependent manner, to plasma albumin . The area under the plasma concentration-time curve (AUC) of Naproxol is linearly proportional to the dose for oral doses up to a total dose of 500mg . It is metabolized by the liver to inactive metabolites and excreted primarily in the urine .
Result of Action
The primary result of Naproxol’s action is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, leading to decreased inflammation, pain, and fever . This makes Naproxol effective in treating conditions such as arthritis, ankylosing spondylitis, tendinitis, bursitis, gout, and menstrual cramps .
Action Environment
The action of Naproxol can be influenced by various environmental factors. Additionally, conditions such as renal or hepatic impairment can alter the metabolism and excretion of Naproxol, potentially requiring dose adjustments . Furthermore, long-term or excessive use of Naproxol may lead to gastrointestinal discomfort and potential liver damage .
Safety and Hazards
Common side effects of Naproxen may include indigestion, heartburn, stomach pain, nausea, headache, dizziness, drowsiness, bruising, itching, rash, swelling, or ringing in your ears . Serious side effects may include signs of an allergic reaction to naproxen, severe skin reaction, signs of a heart attack or stroke, and signs of stomach bleeding .
Propiedades
IUPAC Name |
(2S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRANDSQVZFZDG-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045904 | |
| Record name | Naproxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26159-36-4 | |
| Record name | Naproxol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26159-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naproxol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAPROXOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naproxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAPROXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33S398GAY6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2,6-diamino-N-[3-[6-(1,3-benzothiazol-2-ylcarbamoylamino)-3-pyridyl]phenyl]hexanamide](/img/structure/B1225695.png)


![[(3R,4R,5R,11S,13R,16R,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1225698.png)





![ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B1225705.png)

